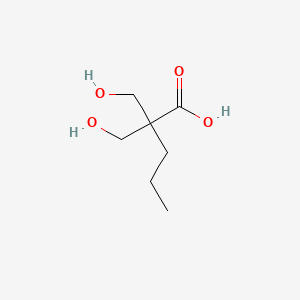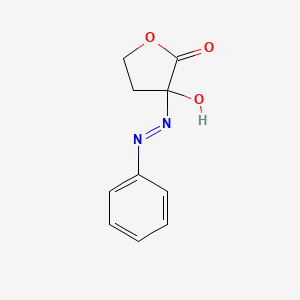
2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- is an organic compound that belongs to the class of furanones. Furanones are heterocyclic compounds containing a furan ring with a ketone group. This specific compound is characterized by the presence of a phenylazo group, which is a functional group consisting of a phenyl ring attached to a nitrogen-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- typically involves the reaction of 3-hydroxy-2(3H)-furanone with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general reaction scheme is as follows:
Formation of Diazonium Salt: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-hydroxy-2(3H)-furanone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- involves its interaction with various molecular targets. The phenylazo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, dihydro-3-hydroxy-3-(methylazo)-
- 2(3H)-Furanone, dihydro-3-hydroxy-3-(ethylazo)-
- 2(3H)-Furanone, dihydro-3-hydroxy-3-(benzylazo)-
Uniqueness
2(3H)-Furanone, dihydro-3-hydroxy-3-(phenylazo)- is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. The phenyl ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Properties
CAS No. |
189322-86-9 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-hydroxy-3-phenyldiazenyloxolan-2-one |
InChI |
InChI=1S/C10H10N2O3/c13-9-10(14,6-7-15-9)12-11-8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
InChI Key |
WVZDHOHBRFLSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(N=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)

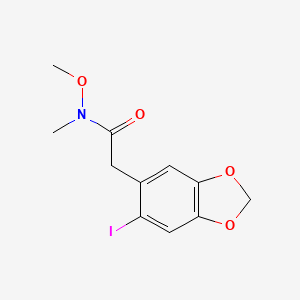
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)
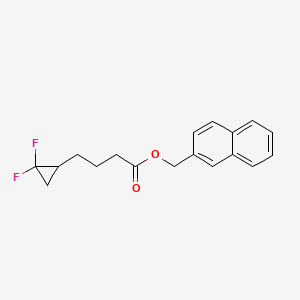
![5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B12565386.png)
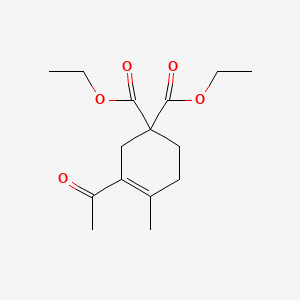
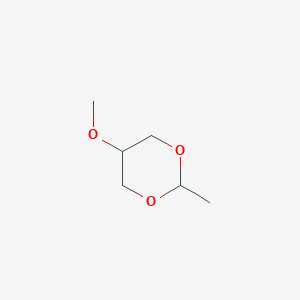
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
